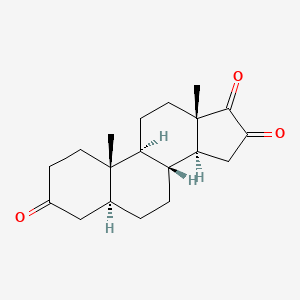

Androstatrione

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C19H26O3 |

|---|---|

Peso molecular |

302.4 g/mol |

Nombre IUPAC |

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16,17-trione |

InChI |

InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11,13-15H,3-10H2,1-2H3/t11-,13+,14-,15-,18-,19-/m0/s1 |

Clave InChI |

QSRRZOKHPOSKBO-FZOQZOMPSA-N |

SMILES isomérico |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(=O)C4=O)C |

SMILES canónico |

CC12CCC(=O)CC1CCC3C2CCC4(C3CC(=O)C4=O)C |

Origen del producto |

United States |

Foundational & Exploratory

Androstatrione: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androstatrione, also known as androst-4-ene-3,17-dione, is a key endogenous steroid hormone that serves as a crucial intermediate in the biosynthesis of androgens and estrogens. Its in vitro mechanism of action is multifaceted, primarily revolving around its roles as a substrate for the enzyme aromatase and as a ligand for the androgen receptor (AR). This technical guide provides a comprehensive overview of the core in vitro mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and signaling pathways. Understanding these mechanisms is critical for research in endocrinology, oncology, and the development of therapeutics targeting steroid hormone pathways.

Core Mechanisms of Action

This compound's biological effects in vitro are predominantly mediated through two key pathways:

-

Aromatase Substrate: this compound is a primary substrate for aromatase (cytochrome P450 19A1), the enzyme responsible for converting androgens into estrogens. This conversion is a critical step in estrogen biosynthesis and a key target in the treatment of hormone-dependent cancers.

-

Androgen Receptor Agonist: this compound and its metabolites can bind to and activate the androgen receptor, a ligand-activated transcription factor that regulates the expression of a host of target genes involved in cell proliferation, differentiation, and metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interactions with aromatase and the androgen receptor, compiled from various in vitro studies.

Table 1: Aromatase Kinetics for this compound

| Parameter | Value | Cell Line/System | Notes |

| Kd | 0.13 µM[1] | Purified human P450 19A1[1] | Dissociation constant, indicating a strong affinity for the aromatase enzyme.[1] |

| Vmax | Higher than testosterone | Reconstituted human placental aromatase | Indicates that androstenedione is converted more rapidly than testosterone.[2] |

| Specificity Constant (Vmax/Km) | ~4-fold higher than testosterone | Reconstituted human placental aromatase | Confirms that androstenedione is the preferred substrate for aromatase.[2] |

Table 2: Androgen Receptor Interaction and Functional Activity

| Parameter | Value | Cell Line/System | Notes |

| Proliferative Effect | Indirect, mediated by 5α-reductase | LNCaP human prostate cancer cells | This compound itself is not a direct agonist for proliferation; its effect is dependent on its conversion to 5α-androstane-3,17-dione.[3] |

| Optimal Proliferative Concentration (of androgens) | ~0.23 ng/mL | LNCaP cells | Demonstrates a biphasic response where physiological levels can be stimulatory, while higher concentrations can be inhibitory.[4] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the in vitro mechanism of action of this compound.

Aromatase Inhibition Assay (Radiometric Method)

This assay quantifies the activity of aromatase by measuring the production of ³H₂O from a radiolabeled androgen substrate.

Protocol:

-

Enzyme Source: Human placental microsomes or recombinant human aromatase.

-

Substrate: [1β-³H]Androstenedione.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme source, NADPH (as a cofactor), and the substrate in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).

-

Stopping the Reaction: Terminate the reaction by adding an organic solvent (e.g., chloroform).

-

Separation of ³H₂O: Add a charcoal-dextran suspension to the aqueous phase to adsorb the unmetabolized steroid substrate.

-

Quantification: Centrifuge the mixture and measure the radioactivity of the aqueous supernatant, which contains the ³H₂O produced, using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of aromatase activity based on the amount of ³H₂O formed per unit time per amount of protein. For inhibition studies, perform the assay in the presence of varying concentrations of the test compound (e.g., an aromatase inhibitor) to determine the IC₅₀ value.

Androgen Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity of a compound to the androgen receptor.

Protocol:

-

AR Source: Cytosolic extracts from androgen-sensitive tissues (e.g., rat prostate) or cells expressing the androgen receptor (e.g., LNCaP cells), or purified recombinant AR.

-

Radioligand: A high-affinity radiolabeled androgen, typically [³H]R1881 (methyltrienolone).

-

Competitive Ligand: Unlabeled this compound or other test compounds at various concentrations.

-

Incubation: Incubate the AR source with a fixed concentration of the radioligand and varying concentrations of the competitive ligand in a binding buffer at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. Common methods include dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the competitive ligand. Calculate the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay (MTT or Crystal Violet Assay)

This assay measures the effect of this compound on the proliferation of androgen-sensitive cells.

Protocol:

-

Cell Line: LNCaP human prostate cancer cells are a common model as they express a functional androgen receptor.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. To investigate the indirect effect, co-treat with a 5α-reductase inhibitor.[3]

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, 72 hours).

-

Quantification of Cell Viability:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Crystal Violet Assay: Fix the cells with a fixative (e.g., methanol), and then stain with a crystal violet solution. After washing and drying, solubilize the stain with a solubilizing agent (e.g., 10% acetic acid) and measure the absorbance at a specific wavelength (e.g., 590 nm).

-

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation or inhibition.

AR-Mediated Reporter Gene Assay

This assay quantifies the ability of this compound to activate the androgen receptor and induce the transcription of a reporter gene.

Protocol:

-

Cell Line: Use a mammalian cell line (e.g., HEK293, CV-1) that is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter (e.g., containing androgen response elements, AREs).

-

Cell Seeding and Transfection: Seed the cells in multi-well plates and transfect them with the expression and reporter plasmids using a suitable transfection reagent.

-

Treatment: After allowing for receptor and reporter gene expression, treat the cells with various concentrations of this compound or a reference androgen (e.g., DHT) for 18-24 hours.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme.

-

Luciferase Assay: Add a luciferase substrate (luciferin) and measure the emitted light using a luminometer.

-

β-Galactosidase Assay: Add a β-galactosidase substrate (e.g., ONPG) and measure the colorimetric change using a spectrophotometer.

-

-

Data Analysis: Normalize the reporter activity to the total protein concentration in each sample. Plot the reporter activity as a function of the ligand concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: Conversion of this compound to Estrogens by Aromatase.

Caption: Canonical Androgen Receptor Signaling Pathway.

Caption: Indirect Proliferative Effect of this compound in LNCaP Cells.

Caption: Workflow for the Radiometric Aromatase Inhibition Assay.

Conclusion

The in vitro mechanism of action of this compound is characterized by its dual role as a key substrate for estrogen synthesis via aromatase and as a modulator of androgen receptor signaling. Quantitative analysis of its interaction with aromatase reveals it to be a high-affinity substrate. Its effects on androgen-sensitive cell proliferation, at least in LNCaP cells, appear to be indirect, requiring metabolic conversion by 5α-reductase. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the nuanced roles of this compound and to screen for compounds that modulate its activity for therapeutic benefit. Further research is warranted to fully elucidate the spectrum of androgen receptor target genes directly regulated by this compound and its metabolites in various cell types.

References

- 1. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human placental estrogen synthetase (aromatase). Effect of environment on the kinetics of protein-protein and substrate-protein interactions and the production of 19-oxygenated androgen intermediates in the purified reconstituted cytochrome P450 enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proliferative effect of androst-4-ene-3,17-dione and its metabolites in the androgen-sensitive LNCaP cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological normal levels of androgen inhibit proliferation of prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis of Androstenedione and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway of androstenedione, a pivotal intermediate in the biosynthesis of androgens and estrogens. The guide details the precursors, enzymatic steps, and metabolic fate of androstenedione. It also includes quantitative data on enzyme kinetics, detailed experimental protocols for key enzymatic assays, and information on the synthetic aromatase inhibitor, 1,4,6-Androstatriene-3,17-dione (ATD), which is structurally related to androstenedione.

It is important to note that the term "Androstatrione" is not a standard nomenclature for a recognized steroid hormone. This guide focuses on Androstenedione due to its central role in steroidogenesis.

Biosynthesis of Androstenedione

Androstenedione is an endogenous steroid hormone synthesized primarily in the adrenal glands and gonads from cholesterol. Two main pathways contribute to its formation: the delta-5 (Δ5) and delta-4 (Δ4) pathways.

The Delta-5 Pathway

The delta-5 pathway is the predominant route for androstenedione synthesis. It involves the following key steps:

-

Cholesterol to Pregnenolone: The synthesis of all steroid hormones begins with the conversion of cholesterol to pregnenolone. This reaction is catalyzed by the cholesterol side-chain cleavage enzyme (CYP11A1) , located in the mitochondria.

-

Pregnenolone to 17α-Hydroxypregnenolone: Pregnenolone is then hydroxylated at the 17α-position by 17α-hydroxylase/17,20-lyase (CYP17A1) to yield 17α-hydroxypregnenolone.

-

17α-Hydroxypregnenolone to Dehydroepiandrosterone (DHEA): The same enzyme, CYP17A1, exhibits 17,20-lyase activity, cleaving the side chain of 17α-hydroxypregnenolone to form DHEA.

-

DHEA to Androstenedione: The final step is the conversion of DHEA to androstenedione by 3β-hydroxysteroid dehydrogenase (3β-HSD) .

The Delta-4 Pathway

The delta-4 pathway represents an alternative route for androstenedione synthesis:

-

Cholesterol to Pregnenolone: This initial step is common to both pathways.

-

Pregnenolone to Progesterone: Pregnenolone is converted to progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD) .

-

Progesterone to 17α-Hydroxyprogesterone: Progesterone undergoes hydroxylation by 17α-hydroxylase/17,20-lyase (CYP17A1) to form 17α-hydroxyprogesterone.

-

17α-Hydroxyprogesterone to Androstenedione: The 17,20-lyase activity of CYP17A1 then converts 17α-hydroxyprogesterone to androstenedione.

Visualization of Androstenedione Synthesis Pathways

Caption: Biosynthesis of Androstenedione via the Delta-5 and Delta-4 pathways.

Metabolic Fate of Androstenedione

Androstenedione is a crucial metabolic crossroads, serving as the immediate precursor to both a potent androgen and a primary estrogen.

-

Conversion to Testosterone: Androstenedione is converted to testosterone by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) .

-

Conversion to Estrone: Through the action of aromatase (CYP19A1) , androstenedione is converted to estrone.

Visualization of Androstenedione Metabolism

Caption: Metabolic fate of Androstenedione.

Quantitative Data on Enzyme Kinetics

The following table summarizes the available kinetic parameters for the key enzymes involved in androstenedione synthesis and metabolism. Note that these values can vary depending on the experimental conditions.

| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Organism/Tissue |

| CYP17A1 (17α-hydroxylase) | Progesterone | 0.55 ± 0.21 | 1.19 ± 0.12 | Human (recombinant)[1] |

| Pregnenolone | - | - | - | |

| 3β-HSD (Type 2) | DHEA | - | - | Human (purified) |

| Pregnenolone | 1.84 | 0.16 | Human (recombinant)[2] | |

| Aromatase (CYP19A1) | [1β-³H]16α-hydroxyandrostenedione | 0.65 | 34 | Human (placental microsomes)[3] |

| Androstenedione | 0.0089 | - | Human (placental microsomes)[4] |

Experimental Protocols

Colorimetric Assay for 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity

This assay is based on the reduction of a tetrazolium salt to a colored formazan product, which can be measured spectrophotometrically.[5][6]

Materials:

-

0.1 M Tris-HCl buffer, pH 7.8

-

Substrate solution (Pregnenolone or DHEA)

-

Nicotinamide adenine dinucleotide (NAD+) solution

-

Iodonitrotetrazolium (INT) solution

-

Enzyme extract (e.g., tissue homogenate)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, substrate, NAD+, and INT.

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding an acid).

-

Measure the absorbance of the formazan product at 490 nm.

-

Calculate the enzyme activity based on a standard curve of the formazan product.

Radiometric Assay for Aromatase (CYP19A1) Activity (Tritiated Water Release Assay)

This highly sensitive assay measures the release of tritiated water (³H₂O) from a tritium-labeled androgen substrate.[3][4]

Materials:

-

[1β-³H]-Androstenedione (substrate)

-

NADPH regenerating system

-

Enzyme source (e.g., placental microsomes)

-

Chloroform

-

Dextran-coated charcoal suspension

-

Liquid scintillation cocktail and counter

Procedure:

-

Prepare an incubation mixture containing the enzyme source, NADPH regenerating system, and [1β-³H]-androstenedione in a suitable buffer.

-

Incubate at 37°C for a specific time.

-

Terminate the reaction by adding chloroform to extract the steroids.

-

Centrifuge to separate the aqueous and organic phases.

-

Transfer an aliquot of the aqueous phase (containing ³H₂O) to a fresh tube.

-

Add a dextran-coated charcoal suspension to remove any remaining tritiated steroid.

-

Centrifuge and transfer the supernatant to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the aromatase activity based on the amount of ³H₂O produced per unit time per milligram of protein.

1,4,6-Androstatriene-3,17-dione (ATD)

1,4,6-Androstatriene-3,17-dione (ATD) is a potent, irreversible aromatase inhibitor. It is a synthetic compound and not a product of the natural steroidogenic pathway. ATD functions by permanently binding to and inactivating the aromatase enzyme, thereby blocking the synthesis of estrogens.

The chemical synthesis of ATD and its derivatives often involves the modification of existing steroid skeletons, such as androstenedione or DHEA, through processes like dehydrogenation to introduce the additional double bonds in the A and B rings of the steroid nucleus.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A radiometric assay method for aromatase activity using [1 beta-3H]16 alpha-hydroxyandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A colorimetric assay method for 3beta-hydroxy-delta5-steroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Biological Functions of Androstatrienedione in Cellular Models

An authoritative guide for researchers, scientists, and drug development professionals detailing the cellular and molecular mechanisms of Androstatrienedione, with a primary focus on its role as a potent aromatase inhibitor. This document provides a comprehensive overview of its effects on cancer and non-cancerous cells, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Introduction

Androstatrienedione (ATD), specifically 1,4,6-Androstatriene-3,17-dione, is a steroidal compound recognized for its potent and irreversible inhibition of aromatase, the key enzyme responsible for converting androgens to estrogens. This characteristic has positioned ATD as a significant molecule in the study of estrogen-dependent pathologies, most notably breast cancer. This technical guide provides an in-depth exploration of the biological functions of ATD in various cellular models, moving beyond its established role as an aromatase inhibitor to explore its broader impact on cellular signaling and function. For clarity, this guide will also touch upon the related compound Androst-4-ene-3,17-dione (Androstenedione), a natural substrate for aromatase, to provide a comprehensive context for the actions of ATD.

Core Mechanism of Action: Aromatase Inhibition

The primary and most well-characterized biological function of Androstatrienedione is its irreversible inhibition of the aromatase enzyme (cytochrome P450 19A1). Aromatase is critical for the biosynthesis of estrogens, and its inhibition is a key therapeutic strategy in hormone-sensitive breast cancer.

ATD acts as a suicide inhibitor, meaning it is processed by the aromatase enzyme to a reactive intermediate that then covalently binds to the enzyme, leading to its permanent inactivation. This irreversible binding is a key feature of ATD's potent activity.

Quantitative Data on Aromatase Inhibition

The inhibitory potency of Androstatrienedione and its derivatives has been quantified in various cellular and in vitro models. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness.

| Compound | Cell Line/System | IC50 (µM) | Reference |

| Androsta-1,4,6-triene-3,17-dione (ATD) | Rat ovarian microsomes | Time-dependent inhibition | [1] |

| 4-hydroxy-4-androstene-3,17-dione (4-OHA) | LNCaP human prostate carcinoma cells | 3.28 (Ki) | [2] |

| 4-methoxy-4-androstene-3,17-dione (4-OMA) | LNCaP human prostate carcinoma cells | 1.12 (Ki) | [2] |

Cellular Functions of Androstatrienedione

Beyond its primary role in aromatase inhibition, Androstatrienedione exerts several other effects on cellular function, primarily as a consequence of estrogen deprivation and potential off-target effects.

Effects on Cell Proliferation

In estrogen-receptor-positive (ER+) breast cancer cell lines, the inhibition of aromatase by ATD leads to a reduction in local estrogen production, thereby inhibiting cell proliferation.

In aromatase-transfected MCF-7 breast cancer cells, Androstenedione stimulated growth, and this effect was blocked by an aromatase inhibitor, demonstrating the reliance of these cells on aromatase-mediated estrogen production.[3] Conversely, in wild-type MCF-7 cells with low aromatase activity, Androstenedione did not increase cell growth.[3]

Induction of Apoptosis and Cell Cycle Arrest

The anti-proliferative effects of aromatase inhibitors like Androstatrienedione are often linked to the induction of apoptosis (programmed cell death) and arrest of the cell cycle. Studies on the related aromatase inhibitor 4-hydroxyandrostenedione have shown that it induces growth suppression and cell cycle arrest at the G0-G1 phase. This is associated with the up-regulation of p53 and p21 and down-regulation of cyclin D1 and c-myc.[4] The apoptotic index in cells treated with aromatase inhibitors can increase by 4-7 fold, with a corresponding decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4]

Signaling Pathways

While direct evidence for Androstatrienedione's modulation of major signaling pathways like PI3K/Akt and MAPK/ERK is still emerging, the broader context of androgen and estrogen signaling provides valuable insights.

-

Androgen Receptor (AR) Signaling: In some contexts, androgens can have an inhibitory effect on breast cancer cell proliferation, mediated through the androgen receptor. Aromatase inhibitors, by preventing the conversion of androgens to estrogens, may enhance this androgen-mediated growth inhibition.

-

Estrogen Receptor (ER) Signaling: By depleting the ligands for the estrogen receptor, ATD effectively downregulates ER-mediated signaling pathways that are crucial for the proliferation of ER+ breast cancer cells.

dot

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biological functions of Androstatrienedione in cellular models.

Cell Culture

-

Cell Lines: Commonly used cell lines for studying aromatase inhibitors include ER+ breast cancer cell lines such as MCF-7 and T-47D, as well as aromatase-overexpressing cell lines (e.g., MCF-7aro). For prostate cancer studies, the LNCaP cell line is often used.[2][3] Non-cancerous cell lines, such as human dermal fibroblasts or keratinocytes, can be used to assess off-target effects.[5]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For experiments investigating steroid hormones, charcoal-stripped FBS is often used to remove endogenous steroids.

Aromatase Activity Assay

The tritiated water-release assay is a common method to measure aromatase activity.

-

Principle: This assay measures the release of tritium (³H) in the form of ³H₂O during the aromatization of [1β-³H]-androstenedione to estrone.

-

Procedure:

-

Cells or microsomal fractions are incubated with [1β-³H]-androstenedione and a NADPH-generating system.

-

The reaction is stopped, and unreacted substrate is removed by charcoal treatment.

-

The amount of ³H₂O in the supernatant is quantified by liquid scintillation counting.

-

The effect of Androstatrienedione is determined by performing the assay in the presence of varying concentrations of the inhibitor.

-

dot

Cell Proliferation Assay

-

Principle: Assays like the MTT or crystal violet assay are used to quantify cell viability and proliferation.

-

Procedure:

-

Cells are seeded in multi-well plates and treated with Androstatrienedione at various concentrations.

-

After a defined incubation period, the respective assay reagent is added.

-

The absorbance is measured using a microplate reader, which correlates with the number of viable cells.

-

Apoptosis and Cell Cycle Analysis

-

Principle: Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptosis.

-

Cell Cycle Analysis Protocol:

-

Harvest and fix cells (e.g., with 70% ethanol).

-

Treat cells with RNase to remove RNA.

-

Stain the cellular DNA with a fluorescent dye like propidium iodide (PI).

-

Analyze the DNA content of individual cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[6]

-

-

Apoptosis Assay (Annexin V/PI Staining) Protocol:

-

Harvest cells and resuspend them in a binding buffer.

-

Stain cells with FITC-conjugated Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells.

-

Co-stain with PI to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

Western Blot Analysis for Signaling Pathways

-

Principle: Western blotting is used to detect and quantify specific proteins, including phosphorylated proteins that are indicative of activated signaling pathways.

-

Procedure:

-

Lyse treated and untreated cells to extract proteins.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, phospho-ERK).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.[9][10]

-

Metabolic Pathways

Androstatrienedione is metabolized in the body, and its metabolites may also have biological activity. The primary metabolic transformations involve reductions of the double bonds and keto groups.[11][12]

dot

Conclusion

Androstatrienedione is a powerful tool for studying estrogen-dependent cellular processes. Its primary mechanism of action, the irreversible inhibition of aromatase, has profound effects on cell proliferation, apoptosis, and cell cycle progression in hormone-sensitive cancer cells. While its effects on other signaling pathways are still under investigation, the available evidence suggests that its biological functions are multifaceted and extend beyond simple estrogen deprivation. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate cellular and molecular impacts of this potent steroidal compound. Further research into its effects on non-cancerous cells and its interplay with other signaling pathways will undoubtedly provide a more complete picture of its biological significance.

References

- 1. Effect of an aromatase inhibitor, 1,4,6-androstatriene-3,17-dione, on 7,12-dimethylbenz[a]anthracene-induced mammary tumors in the rat and its mechanism of action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of androstenedione on growth of untransfected and aromatase-transfected MCF-7 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. benchchem.com [benchchem.com]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of androsta-1,4,6-triene-3,17-dione and detection by gas chromatography/mass spectrometry in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic study of androsta-1,4,6-triene-3,17-dione in horses using liquid chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of Androstenedione: A Technical History

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Androstenedione, an endogenous steroid hormone, occupies a pivotal position in the biosynthesis of androgens and estrogens. This document provides a comprehensive technical overview of the discovery, history, and scientific investigation of androstenedione. It details the biochemical pathways, summarizes key quantitative data from clinical studies, and outlines the experimental methodologies employed in its evaluation. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this multifaceted molecule.

Discovery and Historical Context

The story of androstenedione is intertwined with the foundational discoveries of sex hormones in the early 20th century. While not isolated as the first sex hormone, its identification was a crucial step in understanding steroidogenesis.

In 1929, German biochemist Adolf Butenandt isolated estrone, a female sex hormone, from the urine of pregnant women.[1][2][3] Two years later, he successfully isolated androsterone, a male sex hormone, from male urine.[3][4] These discoveries, which earned Butenandt a share of the 1939 Nobel Prize in Chemistry, established that sex hormones were structurally related to steroids.[1][4][5]

Subsequent research by Butenandt and others elucidated the pathways of steroid hormone synthesis, revealing androstenedione as a key intermediate.[6] It was established that androstenedione is a precursor to both testosterone and estrone.[6][7][8]

In the 1970s, researchers in East Germany reportedly developed androstenedione as a performance-enhancing substance for their athletes.[9][10] However, it was not until the mid-1990s that androstenedione entered the mainstream market in the United States as a dietary supplement, largely due to the 1994 Dietary Supplement Health and Education Act (DSHEA).[10] Its popularity surged after baseball player Mark McGwire admitted to using it during his record-breaking home run season in 1998.[10]

The widespread use of androstenedione as a purported muscle-building supplement prompted numerous scientific studies to evaluate its efficacy and safety. These investigations ultimately led to its reclassification as an anabolic steroid and a ban by major sporting organizations and the U.S. government.[6][11] In 2004, the Anabolic Steroid Control Act officially classified androstenedione as a Schedule III controlled substance in the United States, making its sale and possession illegal.[6][11]

Biochemical Pathways

Androstenedione is a 19-carbon steroid hormone produced primarily in the adrenal glands and the gonads.[6][7] Its synthesis and metabolism are central to the production of both male and female sex hormones.[6]

Biosynthesis of Androstenedione

There are two primary pathways for the biosynthesis of androstenedione:

-

From Dehydroepiandrosterone (DHEA): This is the principal pathway. 17α-hydroxypregnenolone is converted to DHEA by the enzyme 17,20-lyase. DHEA is then converted to androstenedione by 3β-hydroxysteroid dehydrogenase.[6]

-

From 17α-hydroxyprogesterone: In this secondary pathway, 17α-hydroxyprogesterone is directly converted to androstenedione by the enzyme 17,20-lyase.[6][12]

The production of androstenedione is regulated by different hormones depending on the tissue. In the adrenal glands, its synthesis is governed by adrenocorticotropic hormone (ACTH), while in the gonads, it is under the control of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6]

Figure 1: Biosynthesis pathways of Androstenedione.

Metabolism of Androstenedione

Androstenedione is a crucial precursor that can be metabolized into either androgens or estrogens:

-

Conversion to Testosterone: The enzyme 17β-hydroxysteroid dehydrogenase converts androstenedione to testosterone.[6][13]

-

Conversion to Estrone: The enzyme aromatase (cytochrome P450 19A1) converts androstenedione to estrone.[6][13]

Androstenedione can also be metabolized into other steroids such as androstanedione, which is an intermediate in the synthesis of androsterone.[6][13]

References

- 1. Adolf Butenandt | Biography, Nobel Prize, & Facts | Britannica [britannica.com]

- 2. nobelprize.org [nobelprize.org]

- 3. Adolf Butenandt—Nobel Prize for Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sfgate.com [sfgate.com]

- 5. Adolf Butenandt - Wikipedia [en.wikipedia.org]

- 6. Androstenedione - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. Androstenedione [www1.udel.edu]

- 10. Androstenedione for Performance Enhancement:… | Clinician.com [clinician.com]

- 11. selfhacked.com [selfhacked.com]

- 12. madeformedical.com [madeformedical.com]

- 13. Androstenedione Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Androstatrione's Role in Steroid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androstatrione, chemically known as androst-4-ene-3,6,17-trione, is a potent, irreversible inhibitor of aromatase, the key enzyme responsible for the conversion of androgens to estrogens. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on steroid biosynthesis, and a summary of its observed effects on hormonal profiles. Detailed experimental protocols for in-vitro and in-vivo evaluations are presented, alongside quantitative data on its inhibitory activity. Visual diagrams of the relevant biochemical pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's role in steroid metabolism and its potential applications in research and drug development.

Introduction

Steroid biosynthesis is a complex and highly regulated process that produces a wide array of hormones essential for various physiological functions. A critical enzyme in this pathway is aromatase (cytochrome P450 19A1), which catalyzes the aromatization of the A-ring of androgens to produce estrogens.[1] The regulation of aromatase activity is a key area of research, particularly in the context of hormone-dependent diseases such as breast cancer.[2] this compound (androst-4-ene-3,6,17-trione), also known as 6-OXO, is a steroidal compound that acts as a mechanism-based, irreversible inhibitor of aromatase.[3] Its ability to permanently inactivate the aromatase enzyme makes it a valuable tool for studying the consequences of estrogen deprivation and for investigating its potential as a therapeutic agent. This guide will delve into the technical details of this compound's function and the methodologies used to study its effects.

Mechanism of Action

This compound functions as a "suicide" inhibitor of aromatase.[4] It binds to the active site of the enzyme in a manner similar to the natural substrate, androstenedione.[5] The enzyme then initiates its catalytic cycle, which leads to the generation of a reactive intermediate from this compound. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.[4][6] This time-dependent inactivation is a key feature of this compound's mechanism.[6][7]

The inhibition of aromatase by this compound leads to a significant reduction in the biosynthesis of estrogens, primarily estradiol and estrone, from their androgen precursors, testosterone and androstenedione, respectively.[3] This decrease in circulating estrogen levels triggers a response from the hypothalamic-pituitary-gonadal (HPG) axis. The reduction in negative feedback by estrogen on the pituitary gland results in an increased secretion of luteinizing hormone (LH).[3] In males, elevated LH levels stimulate the Leydig cells in the testes to increase the production of testosterone.[3]

Quantitative Data

The inhibitory potency of this compound on aromatase has been quantified in several in-vitro studies. The key parameters are the inhibition constant (Ki) and the rate of enzyme inactivation.

| Parameter | Value | Enzyme Source | Reference |

| Apparent Inhibition Constant (Ki) | 0.43 µM | Human Placental Microsomes | [6] |

| Pseudo-first order rate constant for inactivation | 4.03 x 10-3 sec-1 | Human Placental Microsomes | [6] |

A clinical study conducted at Baylor University investigated the effects of oral this compound supplementation in resistance-trained males. The study demonstrated a significant impact on the hormonal profile.

| Parameter | 300 mg/day (8 weeks) | 600 mg/day (8 weeks) | Reference |

| Free Testosterone Increase | +90% | +84% | [8] |

| Dihydrotestosterone (DHT) Increase | +192% | +265% | [8] |

| Free Testosterone / Estradiol Ratio Increase | +53% | +67% | [8] |

| Estrone Increase | +22% | +52% | [8] |

It is important to note that this study did not observe any significant changes in body composition and was partly funded by manufacturers of this compound supplements.[3]

Experimental Protocols

In-Vitro Aromatase Inhibition Assay (Time-Dependent Inactivation)

This protocol is a generalized procedure based on methodologies described for studying irreversible aromatase inhibitors.

Objective: To determine the kinetic parameters (Ki and rate of inactivation) of this compound's inhibition of aromatase.

Materials:

-

Human placental microsomes (source of aromatase)

-

This compound (androst-4-ene-3,6,17-trione)

-

[1β-³H]-Androstenedione (substrate)

-

NADPH (cofactor)

-

Phosphate buffer (pH 7.4)

-

Dextran-coated charcoal

-

Scintillation fluid and counter

Procedure:

-

Enzyme Preparation: Thaw human placental microsomes on ice and dilute to the desired protein concentration in phosphate buffer.

-

Pre-incubation: Pre-incubate the microsomal preparation with varying concentrations of this compound in the presence of NADPH at 37°C for different time intervals (e.g., 0, 5, 10, 20, 30 minutes).

-

Aromatase Activity Assay: At the end of each pre-incubation period, initiate the aromatase reaction by adding a saturating concentration of [1β-³H]-androstenedione.

-

Incubation: Incubate the reaction mixture at 37°C for a short, defined period (e.g., 10 minutes) to measure the initial velocity of the reaction.

-

Reaction Termination: Stop the reaction by adding ice-cold chloroform or another suitable organic solvent.

-

Extraction of ³H₂O: The aromatization of [1β-³H]-androstenedione releases ³H into the aqueous phase as ³H₂O. Separate the aqueous phase from the organic phase containing the unreacted substrate.

-

Quantification: Add dextran-coated charcoal to the aqueous phase to remove any remaining tritiated steroids. Centrifuge and transfer the supernatant to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each concentration of this compound. The slope of these lines represents the apparent first-order rate constant of inactivation. A secondary plot of these rates against the inhibitor concentration can be used to determine the maximal rate of inactivation and the Ki.

In-Vivo Human Clinical Study (Based on Baylor University Protocol)

Objective: To evaluate the effects of oral this compound supplementation on the hormonal profile and safety markers in healthy, resistance-trained males.

Study Design: Double-blind, randomized, placebo-controlled (though the cited study lacked a control group).

Participants: Healthy, eugonadal, resistance-trained males.

Supplementation Protocol:

-

Dosage: Participants are randomly assigned to receive either 300 mg/day or 600 mg/day of this compound, or a placebo.

-

Duration: 8 weeks of supplementation followed by a 3-week washout period.

-

Administration: Capsules are ingested orally with meals.

Data Collection:

-

Blood Sampling: Venous blood samples are collected at baseline (week 0), and at specified intervals during the supplementation period (e.g., weeks 1, 3, 8) and after the washout period (week 11).

-

Urine Collection: 24-hour urine samples are collected at the same time points as blood sampling.

Analytical Procedures:

-

Hormone Analysis: Serum is analyzed for total testosterone, free testosterone, dihydrotestosterone (DHT), estradiol, estrone, estriol, sex hormone-binding globulin (SHBG), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) using validated immunoassays (e.g., ELISA, RIA, or chemiluminescence).

-

Clinical Safety Markers: Blood and urine are analyzed for a comprehensive metabolic panel, including liver enzymes (ALT, AST), kidney function markers (creatinine), lipid profile (cholesterol, triglycerides), and a complete blood count.

-

Metabolite Analysis (Urine): Urine samples are subjected to enzymatic hydrolysis followed by liquid-liquid or solid-phase extraction. The extracts are then derivatized and analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify this compound and its metabolites, such as androst-4-ene-6α-ol-3,17-dione and androst-4-ene-6α,17β-diol-3-one.[9][10][11]

Visualizations

Steroid Biosynthesis Pathway and this compound's Point of Intervention

Caption: Steroid biosynthesis pathway highlighting the central role of aromatase and its irreversible inhibition by this compound.

Experimental Workflow for a Human Clinical Trial

Caption: A typical experimental workflow for a human clinical trial investigating the effects of this compound.

Conclusion

This compound is a well-characterized, potent, and irreversible inhibitor of aromatase. Its mechanism of action, involving the time-dependent inactivation of the enzyme, leads to a significant reduction in estrogen biosynthesis and a subsequent increase in testosterone levels. The quantitative data from in-vitro and in-vivo studies provide a clear picture of its biochemical and physiological effects. The detailed experimental protocols outlined in this guide offer a framework for researchers and drug development professionals to further investigate the properties and potential applications of this compound and similar compounds. A thorough understanding of its role in steroid biosynthesis is crucial for its use as a research tool and for the exploration of its therapeutic potential.

References

- 1. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole--of clinical importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aromatase inhibition and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]

- 4. Studies on aromatase inhibition with 4-androstene-3,6,17-trione: its 3 beta-reduction and time-dependent irreversible binding to aromatase with human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical studies of estr-4-ene-3,6,17-trione and 5 alpha-androstan-17-ones with or without a carbonyl function at C-3 and/or C-6 as aromatase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 6. Enzyme-generated intermediates derived from 4-androstene-3,6,17-trione and 1,4,6-androstatriene-3,17-dione cause a time-dependent decrease in human placental aromatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A time-dependent inactivation of aromatase by 19-oxygenated androst-4-ene-3,6,17-triones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dshs-koeln.de [dshs-koeln.de]

- 10. Detection of androst-4-ene-3,6,17-trione (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Androstatrione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and biological context of Androstatrione. It is important to note that the term "this compound" can refer to at least two distinct chemical entities. This guide will address both, clearly delineating the available data for each:

-

Androst-4-ene-3,6,17-trione (also known as 6-OXO) : A well-characterized aromatase inhibitor.

-

5α-Androstane-3,6,17-trione : An analogue of 6-OXO, considered a designer steroid.

This document is intended for an audience with a strong scientific background and aims to provide the detailed information necessary for research and drug development activities.

Core Physicochemical Properties

The fundamental physicochemical characteristics of both this compound variants are summarized below. These properties are crucial for understanding the behavior of these compounds in biological systems and for the design of experimental protocols.

Table 1: Physicochemical Properties of Androst-4-ene-3,6,17-trione (6-OXO)

| Property | Value | Source |

| CAS Number | 2243-06-3 | [1][2] |

| Molecular Formula | C₁₉H₂₄O₃ | [1][2] |

| Molecular Weight | 300.39 g/mol | [1][2] |

| Melting Point | 222 °C | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [3] |

| Appearance | White to off-white crystalline powder. | [3] |

Table 2: Physicochemical Properties of 5α-Androstane-3,6,17-trione

| Property | Value | Source |

| CAS Number | 2243-05-2 | [4] |

| Molecular Formula | C₁₉H₂₆O₃ | [4] |

| Molecular Weight | 302.4 g/mol | [4] |

| Solubility | DMF: 50 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml; DMSO: 30 mg/ml; Ethanol: 5 mg/ml. | [4] |

| Appearance | A crystalline solid. | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible investigation of this compound's properties and biological activities.

Determination of Melting Point (Capillary Method)

This protocol outlines a standard procedure for determining the melting point of a crystalline solid like this compound.

Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus

-

Sealed-end capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Use a spatula to crush the sample into a fine powder.

-

-

Loading the Capillary Tube:

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of solid is packed into the tube.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.

-

The packed sample height should be approximately 2-3 mm.

-

-

Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Set the initial temperature to about 20°C below the expected melting point.

-

Begin heating at a rate of 10-20°C per minute for a rapid preliminary measurement.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to within 15°C of the approximate melting point, then reducing the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[5][6]

-

Perform the determination in triplicate to ensure accuracy.

-

Determination of Solubility (Shake-Flask Method)

This protocol describes the equilibrium solubility determination of this compound in a given solvent.

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.[7][8]

Materials:

-

This compound sample

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly and place it on an orbital shaker or use a magnetic stirrer.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.[9]

-

In Vitro Aromatase Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of androst-4-ene-3,6,17-trione on aromatase activity.

Principle: The activity of aromatase is measured by quantifying the conversion of a radiolabeled androgen substrate (e.g., [³H]-androstenedione) to estrogen. The reduction in product formation in the presence of the inhibitor is a measure of its inhibitory potency.

Materials:

-

Human placental microsomes or recombinant human aromatase

-

[1β-³H(N)]-Androst-4-ene-3,17-dione (radiolabeled substrate)

-

NADPH (cofactor)

-

Androst-4-ene-3,6,17-trione (inhibitor)

-

Phosphate buffer (pH 7.4)

-

Chloroform

-

Dextran-coated charcoal

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the aromatase enzyme source in a microcentrifuge tube.

-

Add varying concentrations of androst-4-ene-3,6,17-trione to the reaction tubes. Include a control with no inhibitor.

-

Pre-incubate the mixture for a short period at 37°C.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the radiolabeled androstenedione substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Termination and Extraction:

-

Stop the reaction by adding ice-cold chloroform to extract the steroids.

-

Vortex the tubes and centrifuge to separate the organic and aqueous phases. The tritiated water ([³H]H₂O) produced during the reaction will be in the aqueous phase.

-

-

Separation of Substrate and Product:

-

Add dextran-coated charcoal to the aqueous phase to adsorb any unreacted radiolabeled substrate.

-

Centrifuge to pellet the charcoal.

-

-

Quantification:

-

Transfer an aliquot of the aqueous supernatant (containing [³H]H₂O) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of aromatase inhibition for each concentration of the inhibitor compared to the control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

-

Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mechanism of inhibition.[10][11]

-

Signaling Pathways and Mechanisms of Action

Androst-4-ene-3,6,17-trione (6-OXO): Aromatase Inhibition

Androst-4-ene-3,6,17-trione is a potent, irreversible (suicide) inhibitor of aromatase, the enzyme responsible for the conversion of androgens to estrogens.[12][13] This mechanism of action is central to its biological effects.

Mechanism of Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, catalyzes the final step in estrogen biosynthesis. Androst-4-ene-3,6,17-trione acts as a substrate for aromatase and is converted to a reactive intermediate that binds covalently to the active site of the enzyme, leading to its irreversible inactivation.[10]

Downstream Effects of Aromatase Inhibition: The inhibition of aromatase by androst-4-ene-3,6,17-trione leads to a significant decrease in the levels of circulating estrogens, primarily estradiol. This reduction in estrogen has several downstream consequences on the endocrine system:

-

Increased Gonadotropin Release: Reduced estrogen levels lead to a decrease in negative feedback on the hypothalamus and pituitary gland, resulting in increased secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

-

Increased Testosterone Production: Elevated LH levels stimulate the Leydig cells in the testes to produce more testosterone.

-

Altered Testosterone to Estrogen Ratio: The combination of increased testosterone production and decreased estrogen synthesis leads to a significant elevation in the testosterone-to-estrogen ratio.[14]

-

Increased Dihydrotestosterone (DHT) Levels: A portion of the increased testosterone can be converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase.[14]

5α-Androstane-3,6,17-trione

Experimental and Logical Workflows

Logical Workflow for Aromatase Inhibitor Screening and Characterization

The following diagram illustrates a typical workflow for the screening and characterization of a potential aromatase inhibitor like this compound.

This guide provides a foundational understanding of the physicochemical properties and biological context of two compounds known as this compound. The provided experimental protocols offer a starting point for researchers to further investigate these molecules. It is imperative that all experimental work is conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The distinct properties and mechanisms of androst-4-ene-3,6,17-trione and 5α-androstane-3,6,17-trione necessitate careful differentiation in future research endeavors.

References

- 1. Androst-4-ene-3,6,17-trione | 2243-06-3 | FA17905 [biosynth.com]

- 2. epa.gov [epa.gov]

- 3. Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. bioassaysys.com [bioassaysys.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Studies on aromatase inhibition with 4-androstene-3,6,17-trione: its 3 beta-reduction and time-dependent irreversible binding to aromatase with human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemical studies of estr-4-ene-3,6,17-trione and 5 alpha-androstan-17-ones with or without a carbonyl function at C-3 and/or C-6 as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]

- 13. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]

- 14. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5α-Androstane-3,6,17-trione | 2243-05-2 [chemicalbook.com]

An In-Depth Technical Guide to Androstatrione Structural Analogs and Derivatives as Aromatase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstatrione, also known as androst-4-ene-3,17-dione, is a steroidal molecule that serves as a crucial precursor in the biosynthesis of estrogens. Its chemical scaffold has been extensively utilized as a template for the design and synthesis of potent aromatase inhibitors. Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final and rate-limiting step in estrogen biosynthesis, converting androgens like testosterone and androstenedione into estrogens.[1] The inhibition of aromatase is a clinically validated and effective therapeutic strategy for hormone-dependent breast cancer in postmenopausal women, where peripheral aromatization is the main source of estrogen.[2]

This technical guide provides a comprehensive overview of this compound's structural analogs and derivatives, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action as aromatase inhibitors. It includes detailed experimental protocols for key assays and visual representations of relevant biological pathways and workflows to aid researchers in the field of drug discovery and development.

Core Structural Analogs and Derivatives

The core structure of this compound has been modified at various positions to enhance its inhibitory potency and selectivity for the aromatase enzyme. Key modifications have been explored at the C4, C6, C7, and C19 positions of the steroid nucleus.

4-Substituted Analogs

One of the most successful modifications has been the introduction of a hydroxyl group at the C4 position, leading to the development of 4-hydroxyandrost-4-ene-3,17-dione, commonly known as Formestane .[3][4] Formestane is a first-generation, irreversible steroidal aromatase inhibitor that has been used clinically for the treatment of estrogen-receptor-positive breast cancer.[5][6] It acts as a "suicide inhibitor," where the enzyme converts it into a reactive intermediate that binds covalently to the active site, leading to its irreversible inactivation.[4][7]

6-Substituted Analogs

Modifications at the C6 position have also yielded potent inhibitors. The introduction of a fluorine atom at this position has been a subject of interest.[4]

Other Key Analogs

Further research has explored a wide range of substitutions on the androstenedione skeleton to probe the steric and electronic requirements of the aromatase active site.

Quantitative Data on Aromatase Inhibition

The following table summarizes the in vitro aromatase inhibitory activities of various this compound analogs. The data has been compiled from multiple studies to provide a comparative overview.

| Compound/Analog | Modification | Enzyme Source | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |

| Androstenedione | (Parent Compound) | Human Placental Microsomes | Tritiated Water Release | - | 20-50 | [8] |

| Formestane | 4-hydroxy | Human Placental Microsomes | Tritiated Water Release | 30-50 | 27 | [9] |

| 2α-Fluoro-androstenedione | 2α-Fluoro | Human Placental Microsomes | Competitive Inhibition | - | 45 | [8] |

| 2α-Chloro-androstenedione | 2α-Chloro | Human Placental Microsomes | Competitive Inhibition | - | 65 | [8] |

| 2α-Bromo-androstenedione | 2α-Bromo | Human Placental Microsomes | Competitive Inhibition | - | 70 | [8] |

| 2α-Methyl-androstenedione | 2α-Methyl | Human Placental Microsomes | Competitive Inhibition | - | 130 | [8] |

| 4-Chloro-3β-hydroxy-4-androsten-17-one oxime | 4-Chloro, 3β-hydroxy, 17-oxime | Aromatase Enzyme | Tritiated Water Release | 93.8% inhibition | - | [10] |

| 7α-Methylandrost-4-ene-3,17-dione | 7α-Methyl | Human Placental Microsomes | - | 270 | - | [11] |

| Androsta-4,9(11)-diene-3,17-dione | 9(11)-ene | Human Placental Microsomes | - | 250 | - | [11] |

Note: IC50 and Ki values can vary depending on the specific assay conditions and enzyme preparations used.

Structure-Activity Relationships (SAR)

The extensive research on this compound analogs has led to a good understanding of the structure-activity relationships for aromatase inhibition:

-

A-Ring Modifications: The introduction of a hydroxyl group at the C4 position, as seen in Formestane, is highly favorable for irreversible inhibition.[12]

-

Substitutions at C2: Halogen and small alkyl groups at the 2α-position result in potent competitive inhibitors. However, the introduction of oxygen-containing functional groups at this position leads to a significant decrease in inhibitory activity.[8]

-

Substitutions at C6 and C7: The active site of aromatase appears to have specific steric constraints. A hydrophobic binding pocket is suggested to exist near the C4, C6α, and C7α positions, while the C6β region is thought to be more sterically hindered.

-

D-Ring Modifications: The 17-keto group is important for binding, and modifications in this region, such as the formation of a lactone, can decrease inhibitory potency.

Experimental Protocols

Human Placental Microsomal Aromatase Assay (Tritiated Water Release Method)

This assay is a widely used method to determine the in vitro inhibitory activity of compounds against aromatase.[13][14]

5.1.1 Principle

The assay measures the amount of tritiated water (³H₂O) released during the aromatization of [1β-³H]-androstenedione to estrone. The enzymatic reaction involves the stereospecific removal of the 1β-hydrogen atom.

5.1.2 Materials and Reagents

-

Human Placental Microsomes (prepared by differential centrifugation of term placental tissue)[15]

-

[1β-³H]-Androstenedione (Radiolabeled substrate)

-

NADPH (Cofactor)

-

Glucose-6-phosphate

-

Glucose-6-phosphate dehydrogenase (for NADPH regeneration)

-

Phosphate Buffer (e.g., 0.1 M sodium phosphate, pH 7.4)

-

Chloroform

-

Dextran-coated charcoal suspension

-

Scintillation cocktail

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

5.1.3 Detailed Procedure

-

Microsome Preparation:

-

Obtain fresh human term placenta and keep it on ice.

-

Homogenize the placental tissue in a suitable buffer (e.g., phosphate buffer with sucrose and dithiothreitol).

-

Perform differential centrifugation to isolate the microsomal fraction (pellet after ultracentrifugation at ~100,000 x g).

-

Resuspend the microsomal pellet in a storage buffer containing glycerol and store at -80°C.

-

Determine the protein concentration of the microsomal preparation (e.g., using the Bradford assay).

-

-

Assay Incubation:

-

In a reaction tube, add the following in order:

-

Phosphate buffer

-

NADPH regenerating system (NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Test compound at various concentrations (or vehicle control)

-

Human placental microsomes (a predetermined amount of protein, e.g., 50-100 µg)

-

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes).

-

-

Reaction Termination and Separation of Tritiated Water:

-

Stop the reaction by adding an organic solvent like chloroform and vortexing vigorously.

-

Centrifuge to separate the aqueous and organic phases.

-

Transfer a portion of the aqueous supernatant (containing ³H₂O) to a new tube.

-

Add a dextran-coated charcoal suspension to the aqueous phase to adsorb any remaining unmetabolized steroid.

-

Centrifuge to pellet the charcoal.

-

-

Quantification:

-

Transfer a portion of the charcoal-treated aqueous supernatant to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of ³H₂O formed in each reaction.

-

Determine the percent inhibition of aromatase activity for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound analogs is the inhibition of aromatase, leading to a reduction in estrogen levels. This has significant downstream effects on estrogen-dependent signaling pathways.

Downstream Effects of Aromatase Inhibition

In estrogen receptor-positive (ER+) breast cancer cells, the depletion of estrogens by aromatase inhibitors leads to:

-

Cell Cycle Arrest: Aromatase inhibitors induce a G0/G1 phase cell cycle arrest. This is associated with the upregulation of cell cycle inhibitors like p21 and the downregulation of cyclins such as cyclin D1.[16]

-

Induction of Apoptosis: The reduction in estrogen signaling triggers the intrinsic apoptotic pathway. This is characterized by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to the activation of caspases, such as caspase-9 and caspase-7, ultimately resulting in programmed cell death.[16]

Resistance Mechanisms

Prolonged treatment with aromatase inhibitors can lead to the development of resistance. One of the key mechanisms of acquired resistance involves the upregulation of alternative signaling pathways that can drive cell proliferation independently of the estrogen receptor. These pathways include:

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is often hyperactivated in aromatase inhibitor-resistant breast cancer cells.[15]

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is another crucial survival pathway that can be upregulated in resistant tumors.

Potential Non-Aromatase Mediated Effects

While the primary target is aromatase, some steroidal compounds can have off-target effects. For instance, some this compound derivatives may interact with the androgen receptor (AR).[17] Additionally, rapid, non-genomic effects of steroids, mediated through membrane-associated receptors and activation of kinase signaling cascades, are an area of ongoing research.[18][19][20][21] However, specific non-genomic actions of most this compound analogs are not yet well-characterized.

Mandatory Visualizations

Caption: Mechanism of irreversible aromatase inhibition by Formestane.

References

- 1. longdom.org [longdom.org]

- 2. Aromatase and its inhibitors in breast cancer treatment--overview and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2018-1417 [excli.de]

- 4. The synthesis of 4-hydroxyandrost-4-ene-3,17-dione and other potential aromatase inhibitors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Three-dimensional quantitative structure-activity relationships of steroid aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3D-QSAR study of steroidal and azaheterocyclic human aromatase inhibitors using quantitative profile of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Synthesis and screening of aromatase inhibitory activity of substituted C19 steroidal 17-oxime analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dshs-koeln.de [dshs-koeln.de]

- 12. abcam.com [abcam.com]

- 13. epa.gov [epa.gov]

- 14. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 16. 3D-QSAR study of steroidal and azaheterocyclic human aromatase inhibitors using quantitative profile of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exemestane's 17-hydroxylated metabolite exerts biological effects as an androgen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Non-genomic actions of estradiol and 4-OH-tamoxifen on murine breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Non-genomic actions of sex steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Landscape of Androstatrienedione: A Technical Guide for Researchers

An in-depth examination of the in vivo effects, experimental protocols, and mechanisms of action of the potent aromatase inhibitor, Androstatrienedione (ATD), in animal models.

Introduction

Androsta-1,4,6-triene-3,17-dione (ATD) is a powerful and irreversible steroidal aromatase inhibitor.[1] By permanently binding to and inactivating the aromatase enzyme, ATD effectively curtails the biosynthesis of estrogens.[1] This mechanism of action has positioned ATD as a significant compound of interest in preclinical research, particularly in studies involving hormone-dependent processes and pathologies. This technical guide synthesizes key findings from in vivo animal studies, providing researchers, scientists, and drug development professionals with a comprehensive overview of ATD's physiological effects, detailed experimental methodologies, and the core signaling pathways it modulates.

Core Mechanism of Action: Aromatase Inhibition

The primary in vivo effect of Androstatrienedione stems from its potent and irreversible inhibition of aromatase, the enzyme responsible for converting androgens to estrogens.[1] This action as a "suicide substrate" effectively shuts down estrogen production in peripheral and adipose tissues.[2] The inhibition of this critical step in steroidogenesis leads to a significant reduction in circulating estrogen levels, which in turn modulates a variety of physiological processes.

Below is a diagram illustrating the signaling pathway of aromatase and its inhibition by ATD.

In Vivo Effects of Androstatrienedione in Animal Models

Effects on Hormone-Dependent Mammary Tumors in Rats

In a pivotal study, ATD demonstrated significant therapeutic potential in a rat model of hormone-dependent mammary tumors induced by 7,12-dimethylbenz[a]anthracene (DMBA). Treatment with ATD resulted in marked tumor regression.[3] This anti-tumor activity is primarily attributed to the inhibition of estrogen synthesis and the subsequent suppression of gonadotropins.[3]

| Parameter | Control | ATD-Treated | Percentage Change | Animal Model | Reference |

| Ovarian Aromatase Activity | Baseline | Significantly Inhibited for at least 24h | - | PMSG-primed rats | [3] |

| Estrogen Secretion | Proestrus surge observed | Proestrus surge prevented | - | DMBA-induced tumor rats | [3] |

| LH, FSH, Prolactin Levels | Cyclical | Maintained at basal levels | - | DMBA-induced tumor rats | [3] |

| Mammary Tumor Growth | Progressive | Marked Regression | - | DMBA-induced tumor rats | [3] |

Behavioral Effects in Rodent Models

ATD has been shown to influence behavior in male rats and hamsters, primarily through its modulation of the testosterone-to-estradiol conversion.

In adult male rats, high doses of testosterone can induce behavioral disinhibition. Concurrent administration of ATD was found to decrease this disinhibitory behavior, suggesting that the aromatization of testosterone to estradiol is a key factor in this behavioral effect.[4][5]

| Treatment Group | Disinhibitory Behavior Metric | Animal Model | Reference |

| Testosterone | Increased | Wistar Rats | [5] |

| Testosterone + ATD (60 mg/kg/day s.c.) | Decreased | Wistar Rats | [5] |

| Sham | No significant effect | Wistar Rats | [5] |

In male hamsters, ATD was observed to block testosterone-induced olfactory behavior. This was demonstrated by a dose-dependent reduction in sniffing towards novel females and the elimination of olfactory discrimination after exposure to female vaginal odor.[6] These effects were reversible upon removal of the ATD implants, indicating a specific behavioral impact mediated by the inhibition of estrogen synthesis.[6]

Antifertility Effects in Female Rats

ATD has demonstrated significant antifertility effects in female rats by inhibiting ovulation and mating behavior.[7] These effects are directly linked to the prevention of the proestrus surge in ovarian estradiol secretion.[7]

| Treatment | Mating Inhibition | Ovulation Inhibition | Animal Model | Reference |